molecular formula C5H4N4O3 B12371575 7,9-dihydro-3H-purine-2,6,8-trione

7,9-dihydro-3H-purine-2,6,8-trione

Cat. No.: B12371575
M. Wt: 171.09 g/mol
InChI Key: LEHOTFFKMJEONL-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 7,9-dihydro-3H-purine-2,6,8-trione can be achieved through various synthetic routes. One common method involves the oxidation of xanthine by the enzyme xanthine oxidase . Another method includes the suspension of dried chicken manure in water, followed by the addition of calcium hydroxide, and subsequent pH adjustments with nitric acid to precipitate the compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of chemical synthesis techniques that ensure high purity and yield. The compound is typically produced in large quantities for use in various applications, including pharmaceuticals and biochemical research .

Chemical Reactions Analysis

Types of Reactions

7,9-dihydro-3H-purine-2,6,8-trione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like uricase and reducing agents for specific transformations . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from the reactions of this compound include allantoin, various purine derivatives, and substituted oxopurines .

Properties

Molecular Formula

C5H4N4O3

Molecular Weight

171.09 g/mol

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i1+1,2+1,3+1

InChI Key

LEHOTFFKMJEONL-VMIGTVKRSA-N

Isomeric SMILES

C1(=O)N[13C]2=[13C](N1)NC(=O)N[13C]2=O

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O

Origin of Product

United States

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